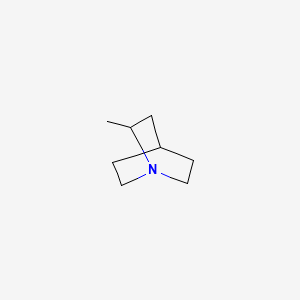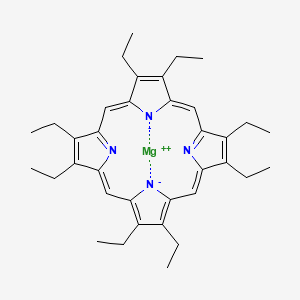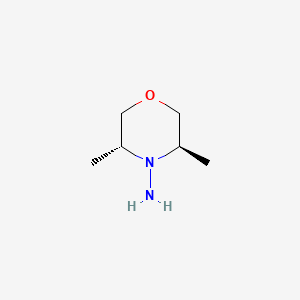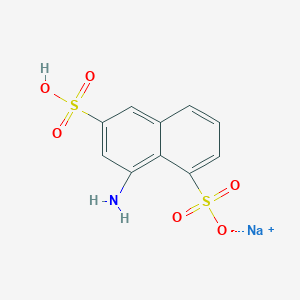![molecular formula C41H46Cl2N2O4 B13813483 (2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” is a complex organic molecule that features a combination of indole structures and a perchlorate counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the indole core, functionalization of the core with butyl and dimethyl groups, and the introduction of the chloropenta-2,4-dienylidene moiety. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form quinonoid structures.
Reduction: The chloropenta-2,4-dienylidene moiety can be reduced to form saturated derivatives.
Substitution: The butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products of these reactions depend on the specific conditions used but can include various functionalized indole derivatives, saturated hydrocarbons, and substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as a ligand in coordination chemistry, or as a probe in spectroscopic studies.
Biology
In biology, derivatives of this compound may be studied for their potential as fluorescent markers, enzyme inhibitors, or therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry
In industry, the compound might find applications in the development of new materials, such as organic semiconductors, dyes, or sensors.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a fluorescent marker, it might interact with biological molecules through non-covalent interactions, while as a therapeutic agent, it might inhibit specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives, such as tryptophan, serotonin, and indomethacin. These compounds share the indole core but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of “(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate” lies in its specific combination of functional groups and the presence of the perchlorate counterion, which can impart unique chemical and physical properties.
Propriétés
Formule moléculaire |
C41H46Cl2N2O4 |
|---|---|
Poids moléculaire |
701.7 g/mol |
Nom IUPAC |
(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate |
InChI |
InChI=1S/C41H46ClN2.ClHO4/c1-7-9-27-43-34-23-19-29-15-11-13-17-32(29)38(34)40(3,4)36(43)25-21-31(42)22-26-37-41(5,6)39-33-18-14-12-16-30(33)20-24-35(39)44(37)28-10-8-2;2-1(3,4)5/h11-26H,7-10,27-28H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
VYFGXTBXTUVZSE-UHFFFAOYSA-M |
SMILES isomérique |
CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C(\C=C\C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)/Cl)(C)C.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C(C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCC)Cl)(C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)




![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)

![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)



![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
